1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3-phenylpropyl)urea
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Description
Scientific Research Applications
Urea Derivatives in Drug Synthesis and Activity
Urea derivatives have been explored for their potential in drug synthesis and as active pharmaceutical ingredients. For instance, the synthesis and evaluation of novel 1,3-disubstituted ureas have shown significant antiarrhythmic and hypotensive properties, indicating the relevance of urea derivatives in developing cardiovascular drugs (E. Chalina, L. Chakarova, D. Staneva, 1998).
Urea Derivatives in Chemical Synthesis
The chemical synthesis of urea derivatives allows for the exploration of their potential in various applications, including as intermediates in organic synthesis. A method involving ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been developed for the synthesis of hydroxamic acids and ureas from carboxylic acids, showcasing the versatility of urea derivatives in synthetic chemistry (Kishore Thalluri, S. Manne, Dharm Dev, Bhubaneswar Mandal, 2014).
Environmental Applications
Urea derivatives also find applications in environmental science, such as in the degradation of antimicrobials like triclosan and triclocarban through electro-Fenton processes. This highlights their role in addressing environmental pollution and the breakdown of persistent organic pollutants (I. Sirés, N. Oturan, M. Oturan, R. Rodríguez, J. Garrido, E. Brillas, 2007).
Analytical Chemistry
In analytical chemistry, urea derivatives are utilized in enantiomeric separation techniques. A study demonstrated the use of charged and neutral cyclodextrins in capillary zone electrophoresis for the enantioseparation of 2-hydroxy acids, showcasing the importance of urea derivatives in analytical methodologies (A. Nardi, A. Eliseev, P. Boček, S. Fanali, 1993).
Properties
IUPAC Name |
1-(2-cyclopropyl-2-hydroxypropyl)-3-(3-phenylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(20,14-9-10-14)12-18-15(19)17-11-5-8-13-6-3-2-4-7-13/h2-4,6-7,14,20H,5,8-12H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIURYBCYFHRBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCCCC1=CC=CC=C1)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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